2-Cyclohexylpropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylpropane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of scientific research. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery . This compound, in particular, features a cyclohexyl group attached to a propane backbone, with a sulfonyl fluoride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Cyclohexylpropane-1-sulfonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . These methods typically require mild reaction conditions and readily available reagents.
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming new sulfonyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability against oxidation.
Common Reagents and Conditions: Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF), 18-crown-6-ether, and acetonitrile . These reagents facilitate efficient transformations under mild conditions.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions yield functionalized sulfonyl derivatives .
Scientific Research Applications
2-Cyclohexylpropane-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is harnessed in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but differ in their reactivity and stability.
Sulfonates: These compounds share the sulfonyl group but lack the fluoride moiety, resulting in different reactivity profiles.
Uniqueness: 2-Cyclohexylpropane-1-sulfonyl fluoride stands out due to its unique combination of stability and reactivity, making it a valuable tool in various scientific disciplines .
Properties
Molecular Formula |
C9H17FO2S |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-cyclohexylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H17FO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
XPPPGNBQYSZJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)F)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.